(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a morpholino group, a sulfonyl group, and a benzothiazole group . These groups are common in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of various bonds . For example, the morpholino group could be introduced through a substitution reaction, and the sulfonyl group could be added through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques such as NMR and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the morpholino group might participate in substitution reactions, while the sulfonyl group might be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antimicrobial Applications
Compounds containing morpholine moieties, such as the molecule , have been investigated for their antimicrobial properties. For example, Sahin et al. (2012) explored the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents. Their study showed that these compounds possess moderate to good antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Electrophysiological Activity
The molecule's structural components are similar to those found in compounds studied for their cardiac electrophysiological activity. Morgan et al. (1990) synthesized and analyzed various N-substituted imidazolylbenzamides or benzene-sulfonamides, revealing their potential as class III electrophysiological agents (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Antitumor Activity
Structurally similar compounds have been synthesized and evaluated for their antitumor activities. Al-Obaid et al. (2009) investigated new 2-thieno-4(3H)-quinazolinone derivatives as antitumor agents, showing promising results in this field (Al-Obaid, Abdel-hamide, El-kashef, Abdel-Aziz, El-Azab, Al-Khamees, & El-Subbagh, 2009).
Application in Photodynamic Therapy
Compounds with similar sulfonyl and benzamide groups have been explored for their potential in photodynamic therapy, particularly in cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, highlighting their potential in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors often share structural similarities with (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide. Supuran et al. (1996) demonstrated the inhibitory effects of 1,3,4-thiadiazole-2,5-bissulfonamide on carbonic anhydrase, which is crucial in designing pharmacological agents (Supuran, Conroy, & Maren, 1996).
Future Directions
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S3/c1-14-12-25(13-15(2)31-14)34(29,30)17-7-5-16(6-8-17)21(26)23-22-24(3)19-10-9-18(33(4,27)28)11-20(19)32-22/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFOMHSWBLRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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